4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a benzothiazole ring fused to a piperazine ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to have various biological effects, which suggests that they may interact with their targets in several ways .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities , indicating that they may influence multiple biochemical pathways.
Result of Action
Benzothiazole derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Thiazole-based compounds are known to modulate the activity of many enzymes involved in metabolism .
Cellular Effects
Some thiazole-based compounds have been found to inhibit the proliferation of certain cancer cells and decrease the activity of certain cytokines . They can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole-based compounds can change over time, and information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
It is known that the effects of thiazole-based compounds can vary with different dosages .
Metabolic Pathways
Thiazole-based compounds are known to interact with various enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
It is known that thiazole-based compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole-based compounds can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the condensation of 1,3-benzothiazole-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbonyl position, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl group and formation of corresponding amines and carboxylic acids
Scientific Research Applications
4-(1,3-Benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing into its potential as an anti-tubercular agent, as well as its activity against other bacterial and viral pathogens.
Industry: It is used in the development of new materials, including polymers and advanced composites
Comparison with Similar Compounds
Similar compounds to 4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-cancer and anti-inflammatory properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-tubercular agent.
What sets this compound apart is its unique piperazine ring, which enhances its stability and allows for more diverse chemical modifications .
Properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGQBISFWBVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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